![molecular formula C25H19ClN6O3 B2973714 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538345-20-9](/img/structure/B2973714.png)
7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of the heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of similar compounds often involves a one-pot four-component strategy . This involves the reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) . The 1H-NMR spectra often show signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal . This is followed by the isolation of an adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often confirmed by IR spectrum, 1H NMR spectrum, and 13C NMR spectrum . For example, the IR spectrum often shows signals at specific frequencies, and the 1H NMR spectrum shows signals at specific chemical shifts .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
- This compound is involved in the synthesis of various heterocyclic compounds. For example, Wamhoff, Kroth, and Strauch (1993) demonstrated its use in heterocyclic synthesis, particularly in creating 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles (H. Wamhoff, E. Kroth, & Ch. Strauch, 1993).
Biological and Antimicrobial Activity
- Gilava, Patel, Ram, and Chauhan (2020) synthesized a series of compounds related to 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and evaluated their antimicrobial and antioxidant activities. This research highlights the potential biological applications of such compounds (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).
Antitumor Activities
- In a study by Gomha, Muhammad, and Edrees (2017), a novel compound structurally related to 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide was synthesized and its antitumor activities against human lung and hepatocellular carcinoma cell lines were determined. The results indicated high potency compared with the standard antitumor drug Cisplatin (S. M. Gomha, Zeinab A. Muhammad, & M. M. Edrees, 2017).
Synthesis and Characterization
- The compound is also significant in the synthesis and characterization of various heterocyclic derivatives. For instance, Abdel-Monem (2010) utilized a key intermediate similar to this compound for the synthesis of polyheterocyclic systems containing 1,2,4-triazine moiety, which were screened for their antimicrobial activity (W. R. Abdel-Monem, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its normal function. This binding is facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a disruption in the normal cell cycle progression, which can result in the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .
Pharmacokinetics
The compound has suitable pharmacokinetic properties, as indicated by in silico ADMET studies and drug-likeness studies . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound is effective in inhibiting the growth of these cell lines.
Safety and Hazards
Future Directions
Future research could focus on further exploring the therapeutic potentials of this compound, given the diverse biological activities of similar compounds . Additionally, new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be explored, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-7-3-2-4-8-19)22(16-10-12-18(26)13-11-16)31-25(27-15)29-23(30-31)17-6-5-9-20(14-17)32(34)35/h2-14,22H,1H3,(H,28,33)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMBKZFGMMJIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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